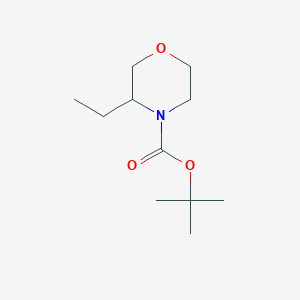
Tert-butyl 3-ethylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-ethylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is often used in organic synthesis as an intermediate or as part of a catalyst system . It is known for its stability and reactivity, making it a valuable component in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-ethylmorpholine-4-carboxylate involves a series of organic synthesis steps. The process typically includes the selection of raw materials and base-catalyzed reactions . One common method involves the reaction of 3-ethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade raw materials and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-ethylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-ethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is also employed as a protecting group for amines in peptide synthesis .
Biology: In biological research, the compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of drug candidates and as a scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-methoxy(methyl)carbamoyl piperidine-1-carboxylate
- Tert-butyl 3-ethyl-3-formylmorpholine-4-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Tert-butyl 3-ethylmorpholine-4-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Propriétés
IUPAC Name |
tert-butyl 3-ethylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBUMWQQDKDTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
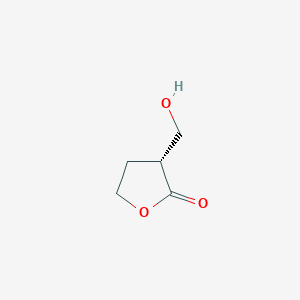
![1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
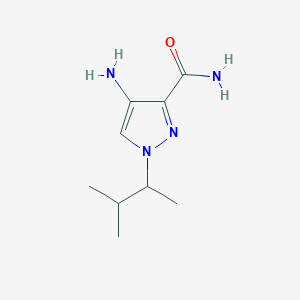
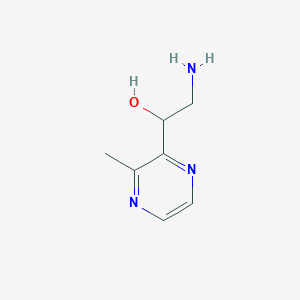
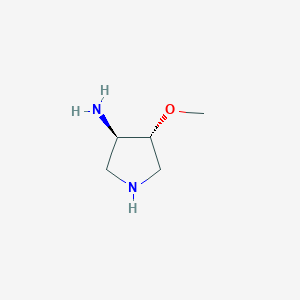
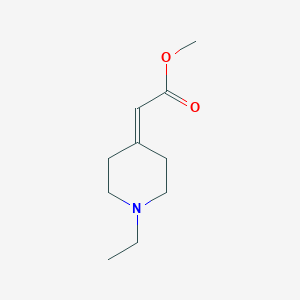

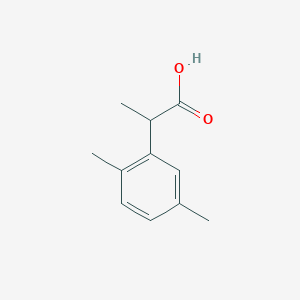
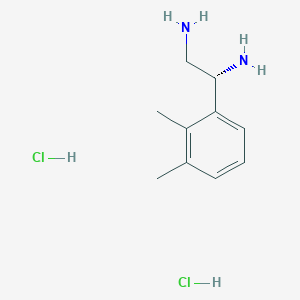

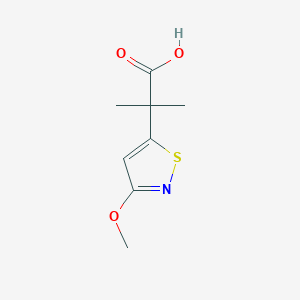

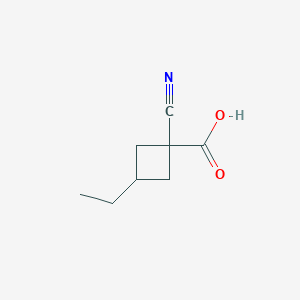
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
